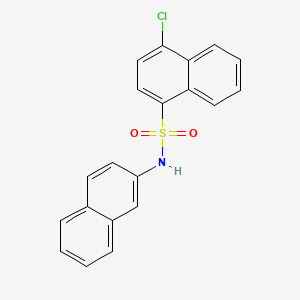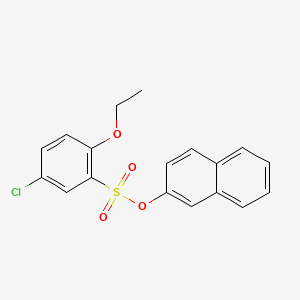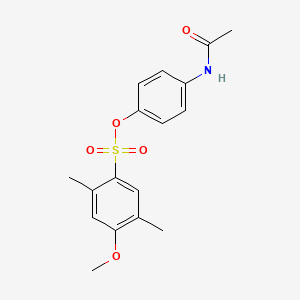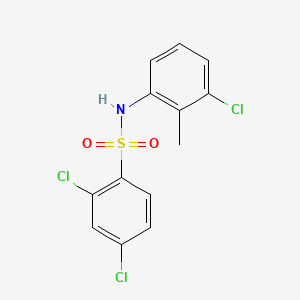
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a naphthalene ring and a benzene ring, which are connected through a sulfonate group. The tert-butyl and propoxy substituents on the benzene ring add to the compound’s unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate typically involves a multi-step process. One common method includes the sulfonation of 5-tert-butyl-2-propoxybenzene with chlorosulfonic acid, followed by the reaction with naphthalen-1-ol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids or sulfides.
Applications De Recherche Scientifique
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthalene and benzene rings can also participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene
- 1,8-naphthalimide derivatives
Uniqueness
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
naphthalen-1-yl 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4S/c1-5-15-26-21-14-13-18(23(2,3)4)16-22(21)28(24,25)27-20-12-8-10-17-9-6-7-11-19(17)20/h6-14,16H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXCNGDADHVMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)









